molecular formula C14H11N3O2S B403785 2-[(4-nitrobenzyl)thio]-1H-benzimidazole CAS No. 100541-50-2

2-[(4-nitrobenzyl)thio]-1H-benzimidazole

Cat. No. B403785
CAS RN: 100541-50-2
M. Wt: 285.32g/mol
InChI Key: GQKNIBASRJXHPJ-UHFFFAOYSA-N
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Description

“2-[(4-nitrobenzyl)thio]-1H-benzimidazole” is a chemical compound with the CAS Number: 100541-50-2. Its molecular weight is 285.33 and its IUPAC name is 1H-benzimidazol-2-yl 4-nitrobenzyl sulfide . It is a solid substance .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H11N3O2S/c18-17(19)11-7-5-10(6-8-11)9-20-14-15-12-3-1-2-4-13(12)16-14/h1-8H,9H2,(H,15,16) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . . The storage temperature is recommended to be 2-8°C in a sealed, dry environment .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound 2-[(4-nitrobenzyl)thio]-1H-benzimidazole has been synthesized through various methods, including nucleophilic substitution and cyclization techniques. This synthesis has led to the development of derivatives with potential biological activities (Sparke et al., 2010).

  • Crystal Structure Determination : The crystal structure and solid-state geometry of derivatives of this compound have been studied, revealing insights into intermolecular interactions. Such studies are crucial in understanding the compound's potential applications in various fields (Belaziz et al., 2013).

Antimicrobial and Antiprotozoal Activities

  • Antibacterial Properties : Derivatives of this compound have exhibited notable antibacterial properties. This includes significant activity against nosocomial strains and gram-positive and gram-negative bacteria, presenting a potential avenue for developing new antibacterial agents (Kazimierczuk et al., 2002).

  • Antiprotozoal Efficacy : Some derivatives have shown distinct antiprotozoal activity, particularly against pathogens like Trichinella spiralis and Cryptosporidium parvum. This suggests potential for treating infections caused by these organisms (Mavrova et al., 2010); (Graczyk et al., 2011).

Potential Anticancer Activity

  • Cytotoxic Effects on Cancer Cells : Certain benzimidazole derivatives, including those related to this compound, have been evaluated for their anticancer potential. They have shown cytotoxicity against various cancer cell lines, suggesting a role in developing new anticancer drugs (Romero-Castro et al., 2011).

Inhibitory Actions in Biological Systems

  • DNA Topoisomerase Inhibition : Some benzimidazole derivatives have demonstrated significant inhibitory activity against DNA topoisomerases, enzymes crucial for DNA replication and cell division. This suggests potential applications in cancer therapy and further understanding of cellular mechanisms (Oksuzoglu et al., 2008).

Additional Biological Activities

  • Inhibition of Enzymes : Derivatives of this compound have been studied for their inhibitory effects on various enzymes, highlighting the compound's potential in developing enzyme inhibitors for therapeutic applications (Xu et al., 2007).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P501 (Dispose of contents/container to an approved waste disposal plant), P270 (Do not eat, drink or smoke when using this product), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), P332+P313 (If skin irritation occurs: Get medical advice/attention), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth) .

properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-17(19)11-7-5-10(6-8-11)9-20-14-15-12-3-1-2-4-13(12)16-14/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKNIBASRJXHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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